Ethynodiol acetate

Description

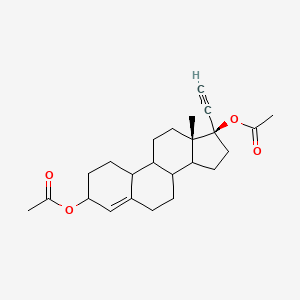

Ethynodiol diacetate (EDA) is a first-generation synthetic progestogen derived from 19-nor-testosterone, classified under the estrane family of progestins . It was among the earliest progestins developed for hormonal contraceptives (HCs) and remains in clinical use due to its strong endometrial progestogenic activity and antigonadotropic effects when administered for ≥15 days per cycle . Structurally, EDA is acetylated at both the 3β and 17β positions, enhancing its oral bioavailability and metabolic stability . However, like other first-generation progestins, EDA exhibits mild androgenic activity, which contributes to side effects such as acne and reduced high-density lipoprotein (HDL) cholesterol levels .

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(13S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18?,19?,20?,21?,22?,23-,24-/m0/s1 |

InChI Key |

ONKUMRGIYFNPJW-UZESFOLASA-N |

Isomeric SMILES |

CC(=O)OC1CCC2C3CC[C@]4(C(C3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Ethynodiol acetate is synthesized through a series of chemical reactions starting from norethisterone . The synthetic route involves the reduction of norethisterone to form the 3,17-diol, followed by acetylation to produce ethynodiol diacetate . The reaction conditions typically involve the use of reducing agents and acetylating agents under controlled temperatures and pressures . Industrial production methods follow similar synthetic routes but are optimized for large-scale manufacturing to ensure high yield and purity .

Chemical Reactions Analysis

Biotransformation Reactions

Ethynodiol diacetate undergoes enzymatic modifications by microbial and plant cultures, yielding hydroxylated and rearranged metabolites:

With Cunninghamella elegans

-

Reactions : Hydroxylation at C6α, C6β, and C10β positions.

-

Products :

-

Key Data :

With Ocimum basilicum

-

Reactions :

-

Hydrolysis of C3β-acetate

-

Oxidation of C3β-OH to ketone (reforming norethisterone)

-

Hydroxyl group rearrangement to C5α

-

-

Products :

With Azadirachta indica

Hydrolysis and Oxidation Pathways

In vivo, ethynodiol diacetate is metabolized to active forms:

-

Hydrolysis : Removal of acetyl groups by esterases to form ethynodiol (bioactive progestin) .

-

Oxidation : Conversion to norethisterone (3-keto derivative) via hepatic enzymes .

Stability and Decomposition

-

Thermal Decomposition : Emits acrid smoke and irritating fumes upon heating .

-

Aqueous Stability : Low solubility (0.26 mg/L in water) but hydrolyzes under acidic/basic conditions .

Analytical Characterization

Scientific Research Applications

Ethynodiol acetate is a synthetic progestin with applications primarily in oral contraceptives, often combined with an estrogen component . Marketed under brand names like Demulen 1/35, it is used to prevent pregnancy and manage certain hormone-related conditions .

Pharmaceutical Applications

Contraception Ethynodiol diacetate, when combined with ethinyl estradiol, serves as an effective monophasic oral contraceptive . A clinical trial involving 7,759 patients demonstrated its efficacy in preventing pregnancy over 21,440 cycles .

- The formulation, typically 1 mg ethynodiol diacetate with 35 µg ethinyl estradiol, is well-tolerated, with a low incidence of adverse reactions .

- Common side effects include nausea, headache, and emotional changes, with serious adverse reactions like depression and hypertension being less frequent .

Hormone Therapy this compound is utilized in hormone therapy to address various conditions related to hormonal imbalances .

*It can be used in conjunction with estrogen to manage menstrual disturbances and other gynecological disorders .

*Its progestogenic activity helps in regulating the endometrial lining, making it useful in treating conditions like abnormal uterine bleeding and endometrial hyperplasia .

Scientific Research Applications

Metabolism Studies Ethynodiol diacetate has been used in biotransformation studies to understand its metabolic pathways .

*In vitro studies with liver cells have identified metabolites such as 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, enhancing the understanding of how the drug is processed in the body .

*These studies contribute to the broader knowledge of steroid metabolism and drug development .

Teratogenic Potential Research While not a primary application, related research on synthetic sex hormones like norethisterone acetate and ethinyl estradiol provides insights into potential teratogenic effects .

*Studies on zebrafish embryos indicate that these compounds can cause developmental damage in a dose- and time-responsive manner .

*This highlights the importance of careful evaluation of hormone-based medications during pregnancy, although this compound itself has not been directly linked to these studies .

Comparative Efficacy

Ethynodiol diacetate is often compared to other progestins in terms of efficacy and tolerability .

- For instance, ethinylestradiol/chlormadinone acetate has been shown to be more effective than ethinylestradiol/levonorgestrel in treating acne in women .

- Such comparisons help clinicians choose the most appropriate contraceptive formulation based on individual patient needs and profiles .

Mechanism of Action

Ethynodiol acetate exerts its effects by binding to progesterone and estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . By maintaining high levels of synthetic progesterone, it tricks the body into thinking that ovulation has already occurred, thereby preventing the release of eggs from the ovaries . This mechanism also involves altering the uterine lining to prevent implantation of a fertilized egg .

Comparison with Similar Compounds

Comparative Analysis with Similar Progestogens

Chemical Classification and Generational Differences

Progestins are categorized by their chemical backbone and developmental generation (Table 1):

Table 1: Classification of Progestins

| Classification | Examples | Generation |

|---|---|---|

| 19-Nor-testosterone derivatives (Estranes) | Norethisterone, Ethynodiol diacetate, Lynestrenol | First |

| 13-Ethylgonanes | Levonorgestrel, Desogestrel, Norgestimate | Second/Third |

| Pregnanes | Chlormadinone acetate, Medroxyprogesterone acetate | First/Unclassified |

EDA belongs to the first-generation estranes, characterized by structural similarity to testosterone and moderate androgenic activity. In contrast, second-generation progestins (e.g., levonorgestrel) and third-generation compounds (e.g., desogestrel) are 13-ethylgonanes with higher progestogenic potency and reduced androgenic effects .

Pharmacological Potency

Progestogenic potency varies significantly across compounds (Table 2):

Table 2: Relative Progestogenic Potency

Norgestrel, a 13-ethylgonane, demonstrates 10-fold greater potency than EDA in postponing menstruation and altering cervical mucus sperm penetration . Similarly, levonorgestrel is 5–10× more potent than EDA in suppressing ovulation .

Androgenic and Antiandrogenic Activity

Androgenic effects correlate with lipid metabolism disruptions and dermatological side effects:

- EDA : Mild androgenic activity due to structural resemblance to testosterone, linked to reduced HDL and acne .

- Levonorgestrel: Lower androgenic activity than EDA but higher than third-generation progestins .

- Chlormadinone acetate: Antiandrogenic properties; used to treat androgen-dependent conditions (e.g., acne) .

- Cyproterone acetate : Potent antiandrogen; suppresses libido in men via androgen receptor antagonism .

Metabolic and Clinical Effects

Carbohydrate Metabolism

EDA and combination contraceptives (e.g., norethynodrel-mestranol) induce mild diabetogenic effects, impairing intravenous glucose tolerance after long-term use . In contrast, newer progestins like desogestrel have less impact on insulin sensitivity .

Vaginal and Endometrial Activity

EDA increases the Karyopyknotic Index (KI) in vaginal cytology, indicating strong endometrial proliferation, whereas megestrol acetate has minimal effect . Medroxyprogesterone acetate induces atrophic changes in hypoestrogenic smears, a property absent in EDA .

Oncogenic Risk

First-generation progestins, including EDA, are associated with a marginally elevated breast cancer risk compared to natural progesterone, though less than androgenic progestins like medroxyprogesterone acetate .

Q & A

Q. What experimental models are recommended for evaluating the progestogenic activity of Ethynodiol diacetate?

Methodological Answer:

- In vitro : Receptor binding assays using human progesterone receptors (PR) and estrogen receptors (ER) to quantify binding affinity (e.g., competitive displacement assays with radiolabeled ligands) .

- In vivo : Uterotrophic assays in ovariectomized rodents to assess endometrial proliferation and PR-mediated effects. Dose-response studies should compare Ethynodiol diacetate to reference progestins like norethindrone .

- Key Data : Ethynodiol diacetate exhibits higher estrogenic activity compared to other first-generation progestins, as shown in receptor profiling studies .

Q. How is Ethynodiol diacetate metabolized in preclinical models, and what analytical methods are used to track its metabolites?

Methodological Answer:

- Ethynodiol diacetate is hydrolyzed to its active metabolite, norethindrone , via esterase-mediated deacetylation. Secondary metabolites include 3α,5β-tetrahydro-norethindrone .

- Analytical methods: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for quantification in plasma/tissue. Isotopic labeling (e.g., deuterated analogs) can trace metabolic pathways .

Q. What distinguishes Ethynodiol diacetate pharmacologically from other first-generation progestins?

Methodological Answer:

- Lower androgenic activity : Demonstrated via sebaceous gland suppression tests in rodent models .

- Higher estrogenic effects : Observed in endometrial proliferation assays and ER-binding studies, attributed to structural modifications (diacetate groups) .

- Comparative profiling : Use receptor transactivation assays (PR, ER, AR) to contrast with medroxyprogesterone acetate or levonorgestrel .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on Ethynodiol diacetate’s carcinogenic potential in animal models versus protective effects in human studies?

Methodological Answer:

- Species-specific metabolism : Rodent liver enzymes may process progestins differently, leading to genotoxic intermediates not observed in primates .

- Dosage considerations : Animal studies often use supraphysiological doses; compare to human-equivalent doses using allometric scaling .

- Study design : Longitudinal epidemiological cohorts (e.g., IARC Monographs) show combined oral contraceptives reduce endometrial cancer risk (OR = 0.5–0.7) but increase hepatocellular carcinoma risk in high-dose formulations .

Q. What structural features of Ethynodiol diacetate influence its receptor selectivity, and how can structure-activity relationship (SAR) studies optimize this?

Methodological Answer:

- Ethinyl group at C17 : Enhances metabolic stability and PR binding compared to progesterone derivatives .

- Diacetate esterification : Increases lipophilicity and prolongs half-life but may reduce androgenic activity compared to non-esterified analogs .

- SAR strategies : Synthesize analogs with modified substituents (e.g., halogenation at C6 or C21) and test using PR/ER/AR reporter gene assays .

Q. What methodological considerations are critical when designing studies to evaluate Ethynodiol diacetate’s protective effects against endometrial cancer?

Methodological Answer:

- Control for estrogen co-administration : Use stratified analyses to isolate progestin-specific effects in combination therapies .

- Endpoint validation : Histopathological confirmation of endometrial biopsies (e.g., hyperplasia regression) in clinical trials .

- Confounding factors : Adjust for BMI, parity, and smoking status in epidemiological models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.